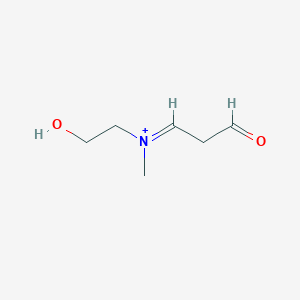![molecular formula C19H11FO2 B15161387 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one CAS No. 652138-24-4](/img/structure/B15161387.png)
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a fluorine atom attached to the phenyl ring, which can influence its chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one typically involves multi-component reactions. One common method is the reaction of 2-fluorobenzaldehyde with 2-naphthol in the presence of a catalyst under reflux conditions. The reaction can be carried out in various solvents, such as ethanol or acetonitrile, and often requires a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve product purity.
化学反応の分析
Types of Reactions
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthopyrans with different functional groups.
科学的研究の応用
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of photochromic materials for applications in lenses, coatings, and smart windows.
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one involves its ability to undergo photochromic transitions. When exposed to UV light, the compound can switch from a closed form to an open form, resulting in a change in color. This photochromic behavior is due to the reversible cleavage and formation of chemical bonds within the molecule. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various cellular components, leading to its observed effects.
類似化合物との比較
Similar Compounds
3H-Naphtho[2,1-b]pyran: Lacks the fluorine atom, which can affect its chemical properties.
2H-Naphtho[1,2-b]pyran: Another isomer with different photochromic properties.
Spiropyrans: Compounds with similar photochromic behavior but different structural features.
Uniqueness
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one is unique due to the presence of the fluorine atom, which can enhance its stability and alter its reactivity compared to other naphthopyrans. This makes it a valuable compound for various applications, particularly in the development of advanced photochromic materials.
特性
CAS番号 |
652138-24-4 |
|---|---|
分子式 |
C19H11FO2 |
分子量 |
290.3 g/mol |
IUPAC名 |
3-(2-fluorophenyl)benzo[f]chromen-1-one |
InChI |
InChI=1S/C19H11FO2/c20-15-8-4-3-7-14(15)18-11-16(21)19-13-6-2-1-5-12(13)9-10-17(19)22-18/h1-11H |
InChIキー |
ZWMCNYORTGSOLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


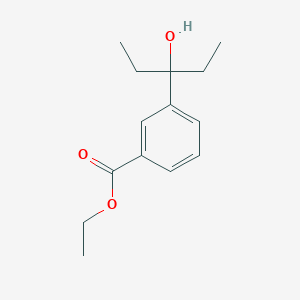
![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)
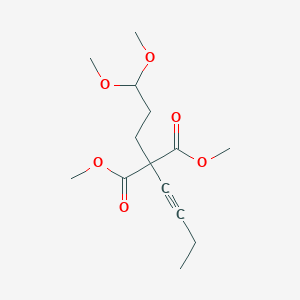


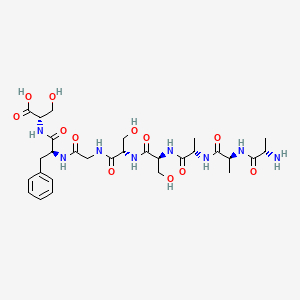
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)
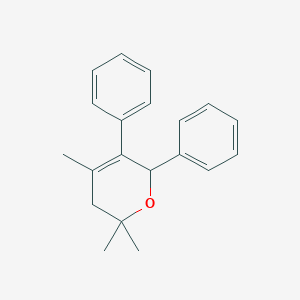

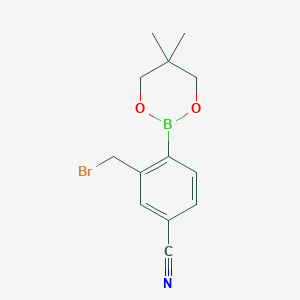
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)
